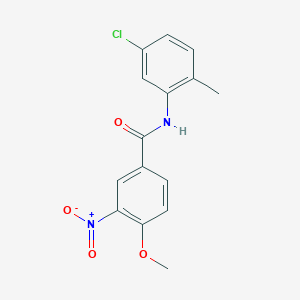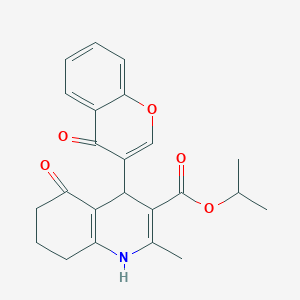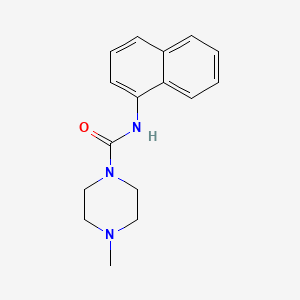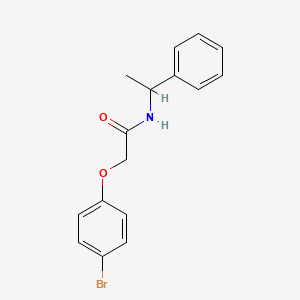
N-(5-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzamide, commonly known as NM-3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NM-3 belongs to the class of nitroaromatic compounds, which have been extensively studied for their pharmacological properties.
作用机制
The mechanism of action of NM-3 is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. In cancer cells, NM-3 induces apoptosis by activating caspases, which are enzymes that play a key role in the programmed cell death process. In neurodegenerative diseases, NM-3 exerts its neuroprotective effects by reducing oxidative stress and inflammation, which are known to contribute to neuronal damage. In infectious diseases, NM-3 inhibits the growth and proliferation of bacterial and fungal strains by disrupting their cellular membranes and inhibiting their metabolic pathways.
Biochemical and Physiological Effects:
NM-3 has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, NM-3 induces apoptosis by activating caspases and inhibiting the expression of anti-apoptotic proteins. In neurodegenerative diseases, NM-3 reduces oxidative stress and inflammation by scavenging free radicals and inhibiting the expression of pro-inflammatory cytokines. In infectious diseases, NM-3 inhibits the growth and proliferation of bacterial and fungal strains by disrupting their cellular membranes and inhibiting their metabolic pathways.
实验室实验的优点和局限性
One of the main advantages of using NM-3 in lab experiments is its high potency and specificity towards cancer cells, neurodegenerative diseases, and infectious diseases. However, one of the limitations is that NM-3 may have off-target effects on other cellular pathways, which may affect the interpretation of experimental results. Additionally, the toxicity and pharmacokinetic properties of NM-3 need to be further studied to determine its safety and efficacy in clinical trials.
未来方向
There are several future directions for the research on NM-3. One potential direction is to study the combination therapy of NM-3 with other chemotherapeutic agents in cancer treatment. Another direction is to investigate the neuroprotective effects of NM-3 in animal models of neurodegenerative diseases. Additionally, the antimicrobial activity of NM-3 can be further studied to identify its potential as a novel antimicrobial agent. Finally, the toxicity and pharmacokinetic properties of NM-3 need to be further studied to determine its safety and efficacy in clinical trials.
合成方法
The synthesis of NM-3 involves the reaction of 5-chloro-2-methylphenylamine with 4-methoxy-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain NM-3 in high yield and purity.
科学研究应用
NM-3 has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and infectious diseases. In oncology, NM-3 has shown promising results in inhibiting the growth and proliferation of cancer cells by inducing apoptosis through the activation of caspases. In neurology, NM-3 has been studied for its neuroprotective effects against oxidative stress and inflammation, which are implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In infectious diseases, NM-3 has been shown to have antimicrobial activity against various bacterial and fungal strains.
属性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-9-3-5-11(16)8-12(9)17-15(19)10-4-6-14(22-2)13(7-10)18(20)21/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUZVNOXCYGOTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]isonicotinamide](/img/structure/B5142012.png)
![propyl 4-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5142014.png)
![(3'R*,4'R*)-1'-[2-(phenylethynyl)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5142020.png)
![5-[(3-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5142032.png)
![5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B5142046.png)


![5-{2-[2-(2-chlorophenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5142055.png)
![1-(2-thienylcarbonyl)-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5142061.png)
![1-[4-(4-ethoxyphenoxy)butoxy]-2,4-dimethylbenzene](/img/structure/B5142069.png)

![2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol](/img/structure/B5142089.png)

